molecular formula C24H18BrClN2O4 B12012926 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate CAS No. 765275-40-9

2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate

Cat. No.: B12012926
CAS No.: 765275-40-9
M. Wt: 513.8 g/mol
InChI Key: RGZJSRQNMSZJQU-JFLMPSFJSA-N
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Description

2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including allyloxy, benzoyl, carbohydrazonoyl, bromophenyl, and chlorobenzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Allyloxybenzoyl Intermediate

      Reactants: 4-hydroxybenzaldehyde and allyl bromide.

      Conditions: Basic conditions using potassium carbonate in acetone.

      Reaction: The hydroxyl group of 4-hydroxybenzaldehyde reacts with allyl bromide to form 4-(allyloxy)benzaldehyde.

  • Synthesis of the Carbohydrazonoyl Intermediate

      Reactants: 4-(allyloxy)benzaldehyde and hydrazine hydrate.

      Conditions: Reflux in ethanol.

      Reaction: The aldehyde group of 4-(allyloxy)benzaldehyde reacts with hydrazine hydrate to form 4-(allyloxy)benzoyl hydrazone.

  • Formation of the Final Compound

      Reactants: 4-(allyloxy)benzoyl hydrazone, 4-bromobenzoyl chloride, and 2-chlorobenzoic acid.

      Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane.

      Reaction: The hydrazone reacts with 4-bromobenzoyl chloride and 2-chlorobenzoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidation of the allyloxy group to form corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Mild to strong reducing conditions.

      Products: Reduction of the benzoyl group to form alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Conditions: Anhydrous conditions.

      Products: Substitution of the allyloxy group with halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can be used as a precursor for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. Its structural complexity allows it to serve as a model compound in biochemical assays.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The allyloxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and chlorobenzoate groups can engage in halogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromophenyl and chlorobenzoate groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.

Properties

CAS No.

765275-40-9

Molecular Formula

C24H18BrClN2O4

Molecular Weight

513.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H18BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h2-12,14-15H,1,13H2,(H,28,29)/b27-15+

InChI Key

RGZJSRQNMSZJQU-JFLMPSFJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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